molecular formula C17H13BrN2O3S B2993547 Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 361475-04-9

Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Katalognummer: B2993547
CAS-Nummer: 361475-04-9
Molekulargewicht: 405.27
InChI-Schlüssel: QIIWBMUFGBHSRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H13BrN2O3S and its molecular weight is 405.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with the molecular formula C16H14BrN3O3SC_{16}H_{14}BrN_{3}O_{3}S and a molecular weight of approximately 436.3 g/mol. The structure includes a quinazoline core, which is known for various pharmacological properties.

Research indicates that compounds within the quinazoline family often exhibit multiple mechanisms of action, including:

  • Inhibition of Kinases : Quinazolines can inhibit various kinases involved in cancer progression, such as EGFR and Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cells .
  • Induction of Apoptosis : Studies have shown that related compounds can induce apoptosis in different cancer cell lines by elevating reactive oxygen species (ROS) levels and disrupting mitochondrial functions .
  • Cell Cycle Arrest : Compounds have been observed to arrest the cell cycle at the G0/G1 phase, preventing cancer cells from proliferating .

Anticancer Activity

A significant body of research has focused on the anticancer properties of quinazoline derivatives, including this compound. For instance:

  • Cell Line Studies : In vitro studies using MCF-7 breast cancer cells demonstrated that related compounds could significantly reduce cell viability and induce apoptosis. The IC50 values for these compounds were often in the micromolar range, indicating potent activity against cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
Cell Cycle ArrestG0/G1 phase arrest
Kinase InhibitionInhibits EGFR and Aurora A kinases

Pharmacological Potential

The pharmacological potential of this compound is underscored by its diverse biological activities:

  • Antitumor Properties : The compound has shown promise in preclinical models for its ability to target multiple pathways involved in tumor growth.
  • Anti-inflammatory Effects : Quinazoline derivatives have been reported to possess anti-inflammatory properties, which may enhance their therapeutic profiles in cancer treatment .
  • Structure–Activity Relationship (SAR) : Research into SAR has indicated that modifications at specific positions on the quinazoline ring can enhance potency and selectivity against cancer cell lines .

Eigenschaften

IUPAC Name

methyl 3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3S/c1-23-16(22)11-5-6-13-14(8-11)19-17(24)20(15(13)21)9-10-3-2-4-12(18)7-10/h2-8H,9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIIWBMUFGBHSRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.